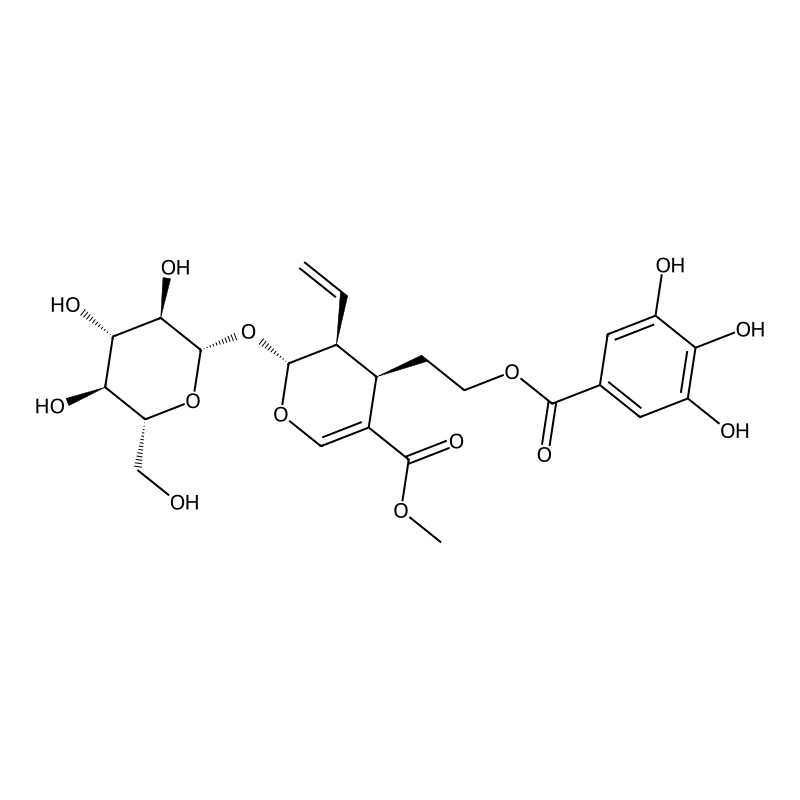

Cornuside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Cornuside is a secoiridoid glucoside compound found in the fruit of Cornus officinalis, a plant commonly known as dogwood PubMed: ). Research suggests potential applications for cornuside in various areas, with a focus on its:

Anti-inflammatory Properties:

Studies have shown that cornuside possesses anti-inflammatory properties. It can suppress the expression of proinflammatory and adhesion molecules in human endothelial cells, potentially reducing inflammation and its associated diseases PubMed: ). Additionally, cornuside may reduce inflammation in the brain by regulating the activity of specific molecules involved in the inflammatory response PubMed: ).

Neuroprotective Effects:

Research suggests that cornuside may offer neuroprotective benefits. Studies have shown it can protect against neuronal damage caused by stroke and improve cognitive function in animal models of Alzheimer's disease PubMed: ), PubMed: ). These effects may be attributed to cornuside's ability to reduce oxidative stress, a key factor in neurodegenerative diseases PubMed: ).

Other Potential Applications:

Preliminary research suggests cornuside may have other potential applications, including:

Cornuside, scientifically known as 7-O-Galloylsecologanol, is a natural bisiridoid glycoside predominantly found in the fruit of Cornus officinalis, commonly referred to as the Cornelian cherry. This compound has garnered attention due to its extensive range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. The chemical structure of cornuside comprises a complex arrangement of iridoid and phenolic components, contributing to its pharmacological efficacy and therapeutic potential .

Cornuside exhibits a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties [, , ]. Studies suggest it works through various mechanisms:

- NF-κB Inhibition: Cornuside may suppress the activation of NF-κB, a protein complex involved in inflammatory responses [, ]. This downregulation could help reduce inflammation in the body.

- MAP Kinase Inhibition: Cornuside might inhibit the p38 MAP Kinase pathway, another signaling cascade involved in inflammation and allergic reactions [].

- Antioxidant Activity: Cornuside's structure suggests potential antioxidant properties, which could protect cells from damage caused by free radicals [].

- Neuroprotection: Studies on animal models indicate Cornuside may protect neurons from damage and improve memory function []. The exact mechanism behind this effect remains under investigation.

Cornuside participates in various biochemical pathways, primarily through its interaction with signaling molecules. Key reactions include:

- Inhibition of Nuclear Factor Kappa B (NF-κB): Cornuside inhibits the activation of NF-κB, a crucial transcription factor involved in inflammatory responses. This inhibition occurs via the suppression of IκB-α phosphorylation, preventing the translocation of NF-κB to the nucleus .

- Regulation of Cytokine Production: It modulates the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, thereby reducing inflammation in various cellular models .

- Oxidative Stress Modulation: Cornuside enhances the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, contributing to its protective effects against oxidative damage .

Cornuside exhibits a wide array of biological activities:

- Anti-inflammatory Effects: It significantly reduces inflammation by inhibiting the expression of inflammatory mediators and cytokines in macrophages and endothelial cells .

- Neuroprotective Properties: Research indicates that cornuside can protect neurons from ischemic damage and improve cognitive functions in animal models of Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

- Antidiabetic Potential: Cornuside has demonstrated efficacy in mitigating diabetic nephropathy by inhibiting glucose-induced proliferation and inflammatory responses in mesangial cells .

Cornuside can be extracted from Cornus officinalis through various methods, including:

- Solvent Extraction: Utilizing solvents like ethanol or methanol to extract cornuside from dried fruit.

- Column Chromatography: This technique purifies cornuside from crude extracts by separating it based on its chemical properties.

- Synthetic Approaches: Although primarily obtained from natural sources, synthetic methods have been explored to produce cornuside for research purposes, focusing on mimicking its natural biosynthesis pathways.

The diverse biological activities of cornuside lend it several potential applications:

- Pharmaceuticals: Its anti-inflammatory and neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

- Nutraceuticals: Due to its antioxidant capabilities, cornuside is being explored for inclusion in dietary supplements aimed at improving health and preventing chronic diseases.

- Cosmetics: Its skin-protective properties may be utilized in cosmetic formulations targeting oxidative stress and inflammation.

Studies have shown that cornuside interacts with various signaling pathways:

- AKT/NF-κB Pathway: Cornuside modulates this pathway to exert its anti-inflammatory effects, particularly in high-glucose conditions associated with diabetes .

- Histamine Release Inhibition: It has been shown to inhibit mast cell-mediated allergic responses by blocking histamine release and downregulating pro-inflammatory signaling pathways .

Several compounds share structural or functional similarities with cornuside. Here’s a comparison highlighting their uniqueness:

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Loganin | Iridoid Glycoside | Anti-inflammatory, antioxidant | Found in Cornus mas; similar but less potent than cornuside. |

| Geniposidic Acid | Iridoid Glycoside | Neuroprotective, anti-inflammatory | Derived from Gardenia jasminoides; focuses more on liver protection. |

| Harpagoside | Iridoid Glycoside | Analgesic, anti-inflammatory | Extracted from Harpagophytum procumbens; primarily used for pain relief. |

| Aucubin | Iridoid Glycoside | Antioxidant, hepatoprotective | Found in Plantago lanceolata; noted for liver protection rather than neuroprotection. |

Cornuside stands out due to its unique combination of neuroprotective effects alongside potent anti-inflammatory actions, making it particularly valuable in treating neurodegenerative disorders.

Nuclear Magnetic Resonance and Mass Spectrometry Analysis

Cornuside has been comprehensively characterized through advanced spectroscopic techniques, with structural elucidation accomplished via ultraviolet, infrared, high-resolution electrospray ionization mass spectrometry, one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy [22]. The compound exhibits a molecular ion peak at mass-to-charge ratio 542.49, corresponding to its molecular formula of carbon twenty-four hydrogen thirty oxygen fourteen [3] [4].

Mass spectrometric analysis reveals cornuside produces a predominant ion at mass-to-charge ratio 541 when analyzed under negative electrospray ionization mode [29]. The fragmentation pattern demonstrates characteristic losses consistent with the glucose moiety and phenolic components of the molecule [29]. In positive electrospray ionization mode, the main ion appears at mass-to-charge ratio 433, with major tandem mass spectrometry fragmentation showing signals at mass-to-charge ratio 271 [29].

Nuclear magnetic resonance spectroscopic data confirms structural consistency with the proposed molecular framework [16]. Proton nuclear magnetic resonance analysis demonstrates spectral patterns consistent with the stereochemical configuration and functional group arrangements within the molecule [16]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon skeleton, distinguishing between various carbon environments including those bonded to oxygen atoms and aromatic carbons [16].

High-performance liquid chromatography coupled with triple quadrupole mass spectrometry has been employed for precise quantitative determination of cornuside in botanical extracts [5]. This analytical approach utilizes multiple reaction monitoring based on precursor-product ion combinations, achieving detection limits ranging from 0.0042 to 12.7875 nanograms per milliliter [5].

Table 1: Spectroscopic Characterization Data for Cornuside

| Analytical Method | Key Findings | Reference Conditions |

|---|---|---|

| High-Resolution Electrospray Ionization Mass Spectrometry | Molecular ion [M-H]⁻ at m/z 541 | Negative ESI mode [29] |

| Tandem Mass Spectrometry | Major fragment at m/z 271 | Positive ESI mode [29] |

| Proton Nuclear Magnetic Resonance | Consistent with proposed structure | Standard conditions [16] |

| Liquid Chromatography-Mass Spectrometry | Detection limit 0.0042-12.7875 ng/mL | Multiple reaction monitoring [5] |

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The complete International Union of Pure and Applied Chemistry systematic name for cornuside is methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate [4] [9]. This nomenclature explicitly defines the stereochemical configuration at each chiral center within the molecule.

The stereochemical designation reveals cornuside contains multiple asymmetric centers with defined absolute configurations [4]. The glucose moiety adopts the beta-D-glucopyranosyl configuration, as indicated by the (2S,3R,4S,5S,6R) stereochemical descriptors for the oxane ring system [4] [9]. The pyran ring portion exhibits (2R,3S,4R) configuration, establishing the three-dimensional arrangement of substituents around this cyclic structure [4].

Alternative International Union of Pure and Applied Chemistry nomenclature describes cornuside as 2H-Pyran-5-carboxylic acid, 3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-4-[2-[(3,4,5-trihydroxybenzoyl)oxy]ethyl]-, methyl ester, with stereochemical notation [2S-(2alpha,3beta,4beta)]- [4] [9]. This systematic name emphasizes the pyran-5-carboxylic acid core structure while specifying the relative stereochemistry using alpha and beta descriptors.

The molecular structure contains fourteen oxygen atoms distributed across hydroxyl groups, ester linkages, and ether bonds [3] [4]. The compound incorporates a galloyl moiety (3,4,5-trihydroxybenzoyl group) connected via an ethyl linker to the dihydropyran core [4] [9]. The glucose unit attaches through a glycosidic bond at the 2-position of the pyran ring [4].

Table 2: Stereochemical Configuration of Cornuside

| Structural Component | Stereochemical Configuration | Systematic Descriptor |

|---|---|---|

| Glucose moiety | beta-D-glucopyranosyl | (2S,3R,4S,5S,6R) |

| Pyran ring | Substituted dihydropyran | (2R,3S,4R) |

| Galloyl ester | 3,4,5-trihydroxybenzoyl | Para-substituted aromatic |

| Overall molecule | Secoiridoid glucoside | Multiple chiral centers |

Physicochemical Properties

Solubility and Partition Coefficients

Cornuside demonstrates selective solubility characteristics across different solvent systems [25]. The compound exhibits solubility in methanol, making this solvent suitable for extraction and analytical procedures [25]. Water solubility properties have been documented, though specific quantitative values require further investigation under standardized conditions .

Predicted density calculations indicate cornuside possesses a density of 1.58 ± 0.1 grams per cubic centimeter [25]. This relatively high density reflects the substantial molecular weight of 542.49 grams per mole and the presence of multiple hydroxyl groups contributing to intermolecular hydrogen bonding [25] [3].

The predicted acid dissociation constant (pKa) value of 7.90 ± 0.25 suggests cornuside exhibits weakly basic characteristics under physiological conditions [25]. This pKa value influences the compound's ionization state and solubility behavior across different environmental conditions [25].

Partition coefficient determinations provide insight into the lipophilic versus hydrophilic balance of cornuside . The presence of multiple hydroxyl groups and the glucose moiety contributes to hydrophilic character, while the aromatic galloyl portion and pyran ring system provide lipophilic properties [4].

Table 3: Solubility and Physical Properties of Cornuside

| Property | Value | Conditions/Notes |

|---|---|---|

| Density | 1.58 ± 0.1 g/cm³ | Predicted value [25] |

| Molecular Weight | 542.49 g/mol | Experimental determination [3] |

| pKa | 7.90 ± 0.25 | Predicted value [25] |

| Methanol Solubility | Soluble | Confirmed [25] |

| Physical Form | White to off-white powder | Standard conditions [25] |

Stability Under Environmental Conditions

Environmental stability studies of cornuside reveal temperature-dependent degradation patterns characteristic of phenolic glycoside compounds [32]. Research on related polyphenolic compounds from Cornus species demonstrates first-order degradation kinetics with high coefficients of determination (R² = 0.93-0.98) across temperature ranges from 2°C to 75°C [32].

Temperature stability analysis indicates cornuside maintains structural integrity at temperatures up to 22°C, with minimal degradation observed during extended storage periods [32]. At refrigerated conditions (2°C), phenolic compounds from Cornus extracts show losses of 3.1%, 6.9%, 11.9%, and 22.6% after 10, 20, 30, and 60 days of storage, respectively [32].

Thermal degradation becomes significant at temperatures exceeding 50°C [32]. The predicted boiling point of 817.6 ± 65.0°C suggests cornuside undergoes decomposition rather than clean volatilization at elevated temperatures [25]. Storage at room temperature (22°C) results in approximately 25.4% loss of phenolic compounds after 60 days [32].

Stability under varying environmental conditions demonstrates cornuside forms stable receptor-ligand complexes, indicating resistance to certain chemical degradation pathways [19]. The glucose moiety provides protection against complete enzymatic digestion in gastrointestinal environments, with cornuside detected in salivary, gastric, and intestinal fractions during simulated digestion studies [29].

Light sensitivity requires storage under protective conditions, with recommended storage at -20°C in light-protected environments to maintain chemical integrity [25] [16]. The compound exhibits enhanced stability when maintained in appropriate solvent systems compared to solid-state storage under ambient conditions [25].

Table 4: Environmental Stability Parameters for Cornuside

| Environmental Condition | Stability Observation | Time Frame |

|---|---|---|

| 2°C storage | 22.6% loss | 60 days [32] |

| 22°C storage | 25.4% loss | 60 days [32] |

| >50°C exposure | Significant degradation | Variable [32] |

| Light exposure | Requires protection | Standard storage [25] |

| Gastrointestinal conditions | Partial stability | Simulated digestion [29] |

Cornuside, a secoiridoid glucoside compound, is biosynthesized through complex metabolic pathways that represent convergent evolution between the mevalonate and methylerythritol phosphate pathways in Cornus officinalis [1] [2]. The biosynthesis of cornuside involves multiple enzymatic steps spanning two distinct metabolic routes that ultimately converge to produce the essential precursors for iridoid formation [3] [4].

Mevalonate and Methylerythritol Phosphate Pathways

The biosynthesis of cornuside precursors initiates through two parallel isoprenoid biosynthetic pathways: the mevalonate pathway operating in the cytoplasm and the methylerythritol phosphate pathway functioning within plastids [5] [6] [7]. These pathways demonstrate the evolutionary sophistication of plant metabolic networks in producing diverse isoprenoid compounds.

The mevalonate pathway begins with the condensation of three acetyl-coenzyme A molecules through the sequential action of acetoacetyl-coenzyme A thiolase and hydroxymethylglutaryl-coenzyme A synthase [8] [9]. The committed step involves hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of hydroxymethylglutaryl-coenzyme A to mevalonate [8]. Subsequent phosphorylation reactions mediated by mevalonate kinase and phosphomevalonate kinase, followed by decarboxylation via diphosphomevalonate decarboxylase, yield isopentenyl diphosphate [10] [11].

The methylerythritol phosphate pathway provides an alternative route for isopentenyl diphosphate biosynthesis, particularly significant in plastid-localized metabolism [12] [13] [7]. This pathway initiates with the thiamine diphosphate-dependent condensation of glyceraldehyde 3-phosphate and pyruvate by deoxyxylulose-5-phosphate synthase to form deoxyxylulose-5-phosphate [13] [14]. The subsequent conversion proceeds through deoxyxylulose-5-phosphate reductoisomerase, which catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reductive isomerization to methylerythritol-4-phosphate [13].

Critical downstream steps in the methylerythritol phosphate pathway include the cytidine 5'-triphosphate-dependent formation of methylerythritol cytidyl diphosphate by methylerythritol cytidyl diphosphate synthase, followed by adenosine triphosphate-dependent phosphorylation and cyclization to produce methylerythritol cyclodiphosphate [13] [7]. The terminal reactions involve iron-sulfur cluster enzymes that are sensitive to oxidative stress conditions, highlighting the pathway's dual role in metabolite production and cellular stress response [15] [12].

Both pathways converge at the formation of geranyl diphosphate through geranyl diphosphate synthase, which catalyzes the condensation of dimethylallyl diphosphate and isopentenyl diphosphate [16] [17] [18]. This enzyme functions as a heterodimer in mint species but as a homodimer in coniferous species, demonstrating structural diversity across plant families [16] [17]. Geranyl diphosphate serves as the universal precursor for monoterpene biosynthesis and represents the branch point leading to iridoid formation [16] [19].

Key Enzymes in Secoiridoid Glycoside Formation

The transformation of geranyl diphosphate into cornuside requires a series of specialized enzymes that constitute the secoiridoid biosynthetic machinery. This process involves multiple cytochrome P450 enzymes, oxidoreductases, and glycosyltransferases working in coordinate fashion [20] [2] [21].

Geraniol-8-hydroxylase initiates the iridoid-specific pathway by catalyzing the regioselective hydroxylation of geraniol at the carbon-8 position [22] [23] [24]. This cytochrome P450 enzyme demonstrates strict substrate specificity and requires nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors [23]. The enzyme also exhibits activity toward nerol and can catalyze 3'-hydroxylation of naringenin, indicating potential multifunctional capabilities [23].

8-Hydroxygeraniol oxidoreductase represents a critical oxidation step, converting 8-hydroxygeraniol to 8-oxogeranial through a series of intermediate compounds [22] [24] [25]. This zinc-containing enzyme catalyzes either direct conversion to 8-oxogeranial or proceeds through 8-hydroxygeranial and 8-oxogeraniol intermediates [22] [24]. The enzyme demonstrates broad substrate specificity, accepting geraniol, nerol, and citronellol as alternative substrates [24].

Iridoid synthase catalyzes the formation of the characteristic iridoid ring system through an unusual reductive cyclization mechanism [3] [26] [27] [28]. Unlike conventional monoterpene cyclases that utilize cationic intermediates, iridoid synthase employs nicotinamide adenine dinucleotide phosphate-dependent reduction coupled with cyclization via Diels-Alder or Michael addition reactions [26] [27]. The enzyme belongs to the atypical extended short-chain dehydrogenase family and demonstrates functional overlap with progesterone-5β-reductases [29] [28].

Recent studies have revealed that iridoid synthase exists in functionally distinct isoforms with varying stereoselectivity [28] [30]. The enzyme from Catharanthus roseus produces predominantly 7S-configured products, while the Antirrhinum majus isoform generates 7R-configured stereoisomers [28]. This stereochemical control has significant implications for downstream metabolite formation and biological activity [28].

Iridoid oxidase, identified as cytochrome P450 family member CYP76A26, catalyzes a three-step oxidation sequence converting nepetalactol or iridodial to 7-deoxyloganetic acid [20] [21] [31]. This multifunctional enzyme demonstrates the capacity for sequential oxidations without intermediate release, representing a sophisticated catalytic mechanism [32].

7-Deoxyloganetic acid glucosyltransferase facilitates the glycosidic bond formation between 7-deoxyloganetic acid and uridine diphosphate-glucose [33] [34]. This enzyme exhibits strict substrate specificity and demonstrates high catalytic efficiency with apparent kinetic parameters of Km = 0.088 millimolar and kcat = 0.130 per second [34].

7-Deoxyloganic acid hydroxylase, designated as cytochrome P450 CYP72A224, catalyzes the regioselective hydroxylation at carbon-7 to convert 7-deoxyloganic acid to loganic acid [33] [35] [32]. This transformation represents a critical branch point in secoiridoid biosynthesis, determining the structural complexity of final products [36].

Loganic acid methyltransferase belongs to the SABATH family of methyltransferases and catalyzes the S-adenosylmethionine-dependent methylation of loganic acid to form loganin [36] [37]. The enzyme functions as a homodimer with alternating active sites, though dimerization is not essential for catalytic activity [36]. The reaction mechanism involves direct methyl transfer from S-adenosylmethionine to the carboxyl group of loganic acid [36].

Secologanin synthase represents the final cytochrome P450 enzyme in the pathway, catalyzing the oxidative ring-opening of loganin to generate secologanin [38] [32] [39]. Multiple isoforms exist with tissue-specific expression patterns, where secologanin synthase 1 predominates in root tissues while secologanin synthase 2 shows broader organ distribution [32]. These enzymes also demonstrate additional oxidative capacity, converting secologanin to secoxyloganin through aldehyde oxidation [32].

Tissue-Specific Accumulation Patterns

The spatial distribution of cornuside and related iridoid compounds in Cornus officinalis demonstrates sophisticated metabolic compartmentalization that reflects functional specialization across different plant organs [40] [41]. Comprehensive metabolomic analysis reveals distinct accumulation patterns that correlate with tissue-specific biological functions and medicinal applications [2] [40].

Pericarp tissues represent the primary site of cornuside accumulation and serve as the medicinal portion of Cornus officinalis [2] [40] [41]. Principal component analysis of metabolite profiles shows pericarp clustering as a distinct group, separated from other tissues along the second principal component axis [40]. Within pericarp tissues, morroniside and loganin accumulate to the highest concentrations, consistent with their designation as quality markers in Chinese pharmacopeia standards [40] [41]. Cornuside demonstrates significant accumulation in pericarp tissues, contributing to the anti-inflammatory properties associated with Cornus officinalis fruits [1] [42].

Young stem tissues exhibit the highest expression levels of iridoid biosynthetic genes, indicating active metabolite production sites [2] [40]. Correlation analysis reveals 31 transcripts representing all 10 known enzymes of the iridoid biosynthetic pathway showing coordinate expression patterns in young stems [2]. This tissue also demonstrates elevated accumulation of triterpenoids, including ursolic acid and oleanolic acid, suggesting dual metabolic activity for both iridoid and triterpenoid production [2] [40].

Inflorescence tissues show moderate accumulation of iridoids alongside high triterpenoid content [40] [41]. The coordinate expression of biosynthetic genes in inflorescence tissues suggests functional importance for reproductive organ protection and development [2]. The metabolite profile of inflorescence tissues groups with young and mature stems in principal component analysis, indicating shared metabolic characteristics [40].

Leaf tissues demonstrate specialized accumulation patterns based on developmental stage [40] [41]. Young leaves show highest accumulation of phenylpropanoids, representing 50% of the metabolites in cluster 1 of the correlation analysis [40]. Mature leaves maintain elevated phenylpropanoid content while showing reduced overall metabolic activity compared to young leaves [40]. Both leaf types demonstrate low iridoid accumulation, consistent with their secondary role in iridoid metabolism [40].

Seed tissues exhibit unique metabolite profiles dominated by gallotannin accumulation [40] [41]. Correlation analysis reveals that gallotannins reach highest concentrations in seeds despite biosynthetic gene expression being maximal in leaf tissues [40]. This pattern suggests metabolite transport from synthesis sites in leaves to accumulation sites in seeds [40]. Specific gallotannins including gemin D, tellimagrandin I, and 1-O-galloyl-β-D-glucose show preferential seed localization [40].

The tissue-specific expression patterns of biosynthetic genes correlate strongly with metabolite accumulation profiles [2] [40]. Hierarchical clustering analysis demonstrates coordinate expression of iridoid biosynthetic transcripts, with expression levels following the pattern: young stem > inflorescence > pericarp > leaf > seed [2]. This expression pattern correlates with the transport model where metabolites synthesized in metabolically active young tissues are subsequently transported to storage and functional sites in fruits [2] [40].

Cytochrome P450 gene expression shows particular significance in determining tissue-specific iridoid accumulation [2]. Integrative analysis identified 45 cytochrome P450 genes correlated with iridoid accumulation patterns, with seven candidates showing strong association with iridoid metabolism through network-based integration [2]. These findings highlight the critical role of oxidative enzymes in determining both the quantity and structural diversity of iridoid compounds across different tissues [2].